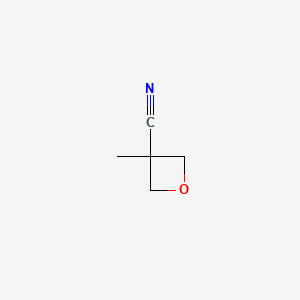
3-メチルオキセタン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyloxetane-3-carbonitrile is an organic compound with the molecular formula C5H7NO It features a four-membered oxetane ring with a nitrile group attached to the third carbon atom
科学的研究の応用
3-Methyloxetane-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methylbutanenitrile under acidic conditions. This reaction forms the oxetane ring by creating a new carbon-oxygen bond .
Industrial Production Methods: While specific industrial production methods for 3-Methyloxetane-3-carbonitrile are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 3-Methyloxetane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxetane derivatives with additional functional groups.
Reduction: 3-Methyloxetane-3-amine.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Methyloxetane-3-carbonitrile involves its interaction with various molecular targets. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of new bonds and functional groups, influencing the compound’s biological and chemical properties .
類似化合物との比較
3,3-Dimethyloxetane: Similar structure but with two methyl groups on the oxetane ring.
2,2-Dimethyloxetane: Another oxetane derivative with different substitution patterns.
Oxetan-3-one: A ketone derivative of oxetane.
Uniqueness: 3-Methyloxetane-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various applications in scientific research .
生物活性
3-Methyloxetane-3-carbonitrile (CAS Number: 170128-14-0) is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
3-Methyloxetane-3-carbonitrile consists of an oxetane ring with a nitrile functional group, which contributes to its reactivity and potential interactions with biological molecules. The strained oxetane ring allows for various chemical transformations, making it a valuable intermediate in synthetic chemistry.
Mechanism of Biological Activity
The biological activity of 3-Methyloxetane-3-carbonitrile is primarily attributed to its ability to interact with biomolecules through its nitrile group. This interaction can lead to:
- Covalent Bond Formation : The nitrile group can react with nucleophilic sites on proteins and enzymes, potentially influencing their activity.
- Ring-Opening Reactions : The strain in the oxetane ring facilitates ring-opening reactions, leading to the formation of new functional groups that may enhance biological interactions.
Biological Applications
Research indicates that 3-Methyloxetane-3-carbonitrile may have several applications in biology and medicine:
Case Study 1: Interaction with Biomolecules
A study demonstrated that compounds similar to 3-Methyloxetane-3-carbonitrile can form covalent bonds with proteins, influencing their functions. This property is significant for drug design as it can lead to therapeutic effects or adverse toxicity profiles .
Case Study 2: Antitumor Activity
In a focused lead optimization effort involving compounds structurally related to 3-Methyloxetane-3-carbonitrile, researchers identified promising candidates with good activity against highly glycolytic cancer cell lines . Although specific data on 3-Methyloxetane-3-carbonitrile was not provided, the implications for similar compounds suggest potential antitumor activity.
Case Study 3: Solubility Enhancement
Research has shown that modifying poorly soluble compounds with oxetanyl groups can significantly enhance their aqueous solubility without compromising biological activity. This finding indicates that derivatives of 3-Methyloxetane-3-carbonitrile could be developed to improve solubility and bioavailability .
Comparative Analysis
The following table compares the biological activities of 3-Methyloxetane-3-carbonitrile with related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 3-Methyloxetane-3-carbonitrile | Potential antimicrobial & anticancer | Contains a nitrile group |
| 2,2-Dimethyloxetane | Limited biological data | Similar oxetane structure |
| Oxetan-3-one | Moderate cytotoxicity | Ketone derivative |
特性
IUPAC Name |
3-methyloxetane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLDEOHYZQLQRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














